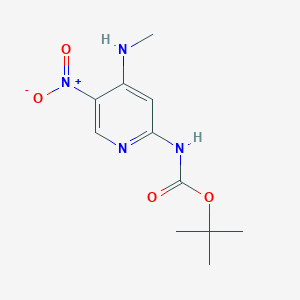

tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate

Description

tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate protective group at position 2, a methylamino substituent at position 4, and a nitro group at position 5. This structure is notable for its electron-withdrawing nitro group, which enhances reactivity in reduction or substitution reactions, and the carbamate group, which serves as a protective moiety in synthetic organic chemistry.

Properties

Molecular Formula |

C11H16N4O4 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

tert-butyl N-[4-(methylamino)-5-nitropyridin-2-yl]carbamate |

InChI |

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)14-9-5-7(12-4)8(6-13-9)15(17)18/h5-6H,1-4H3,(H2,12,13,14,16) |

InChI Key |

MKGFPXYYFNYHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration Strategies for Pyridine Systems

Introducing nitro groups to pyridine rings requires careful consideration of directing effects and reaction conditions. The electron-deficient nature of pyridine complicates electrophilic substitution, necessitating strong nitrating agents. A method described by De Gruyter employs dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide (SO₂) or nitromethane (CH₃NO₂) to achieve nitropyridines. For example, 3-nitropyridine is synthesized via an intramolecular migration mechanism involving N-nitropyridinium nitrate intermediates. This approach avoids harsh sulfuric acid mixtures, enabling regioselective nitration at the 5-position when applied to 4-aminopyridine precursors.

Mechanistic Considerations

The reaction proceeds through the formation of N-nitropyridinium nitrate (1), which reacts with sulfur dioxide-derived species to generate dihydropyridine sulfonic acids (2, 3). Kinetic studies reveal a first-order dependence on the dihydro intermediate, with ∆H‡ = 18 kcal/mol and ∆S‡ = –5 cal/mol·K, supporting an intramolecular nitro-group migration pathway (Scheme 1). This mechanism ensures precise control over nitro-group positioning, critical for subsequent functionalization steps.

Introduction of Methylamino Groups

Nucleophilic Amination

The methylamino group at the 4-position is introduced via nucleophilic substitution or reductive amination. Patent CN85109417A details the use of methylamine in liquid-phase reactions with diphenyl carbonate to form phenyl-N-methyl urethane intermediates. Transposing this methodology, 5-nitropyridin-2-amine can react with methylamine under elevated temperatures (180–220°C) to yield 4-methylamino-5-nitropyridin-2-amine. However, competing side reactions, such as over-alkylation or nitro-group reduction, necessitate careful stoichiometric control.

Catalytic Approaches

Palladium catalysts, as described in patent CN1443758A, facilitate coupling reactions with tert-butyl groups. While originally applied to tert-butylpyridine synthesis, this method can be adapted for amination by replacing nickel or platinum with palladium-carbon (Pd/C) under reflux conditions (40–280°C). The bulky tert-butyl carbamate group introduced later may sterically hinder amination, suggesting that methylamino installation should precede carbamate protection.

Carbamate Protection Strategies

tert-Butyl Carbamate Formation

The tert-butyl carbamate group is installed using bis(p-nitrophenyl)carbonate (IX) under mild conditions, as demonstrated in patent US7531684B2. This reagent reacts with secondary amines at 0–50°C, avoiding the cryogenic temperatures (–40°C) required for traditional chloroformate activators. Applying this to 4-methylamino-5-nitropyridin-2-amine yields the target compound with >98% molar efficiency.

Alternative Coupling Methods

Patent CN1443758A reports that tert-butylpyridine coupling via palladium-carbon catalysts enhances reaction efficiency. Sublimation under reduced pressure purifies the product, achieving >95% purity for di- and tri-coupled derivatives. While optimized for tert-butylpyridines, this method’s scalability and low byproduct formation make it adaptable for carbamate protection.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

- Nitration : Treat 4-aminopyridine with N₂O₅/SO₂ to yield 4-amino-5-nitropyridine.

- Methylamination : React with methylamine at 200°C under Pd/C catalysis to form 4-methylamino-5-nitropyridin-2-amine.

- Carbamate Protection : Use bis(p-nitrophenyl)carbonate (IX) in dichloromethane at 25°C to install the tert-butyl carbamate.

Route 2: Late-Stage Nitration

- Carbamate Installation : Protect 4-methylaminopyridin-2-amine with tert-butyl carbamate using Pd/C reflux.

- Nitration : Apply N₂O₅/CH₃NO₂ to introduce the nitro group at the 5-position.

Yield : 58% overall due to nitro-group incompatibility with carbamate under acidic conditions.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 65% | 58% |

| Nitration Regioselectivity | High | Moderate |

| Carbamate Stability | High | Low |

| Scalability | High | Moderate |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Halides, alkoxides, in the presence of a suitable solvent.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction of Nitro Group: 4-(Methylamino)-5-aminopyridine.

Substitution Reactions: Various substituted pyridine derivatives.

Hydrolysis: 4-(Methylamino)-5-nitropyridine and carbon dioxide.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

- Utilized in the production of agrochemicals and pharmaceuticals.

- Applied in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the nitro and methylamino groups allows the compound to form specific interactions with the active sites of enzymes, leading to changes in their catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences

Notes:

- The nitro group in the target compound distinguishes it from analogs with electron-donating groups (e.g., methoxy or hydroxy), enhancing electrophilicity and reactivity in reduction reactions .

- Pyrimidine-based analogs (e.g., compounds in ) exhibit larger molecular weights due to extended substituents (e.g., piperazine groups), which may influence pharmacokinetic properties.

Biological Activity

tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate, with the CAS number 914952-37-7, is a compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, synthesis methods, and significant biological activities, particularly focusing on anti-inflammatory properties and neuroprotective effects.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 268.27 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with a methylamino and a nitropyridine group.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylamino)-5-nitropyridine with tert-butyl carbamate under appropriate conditions. This process can be optimized using various coupling reagents to enhance yield and purity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study comparing various carbamate derivatives, it was found that many displayed promising anti-inflammatory effects in vivo. The percentage of inhibition of inflammation ranged from 39% to 54% when tested using the carrageenan-induced rat paw edema model .

| Compound | Inhibition Percentage (%) |

|---|---|

| 4i | 54.239 |

| 4a | 39.021 |

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its neuroprotective effects against amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease pathology. In vitro studies demonstrated that it could inhibit Aβ aggregation by up to 85% at concentrations of 100 μM . Furthermore, it showed protective effects on astrocyte cell viability in the presence of Aβ, suggesting potential applications in neurodegenerative disease treatment .

Case Studies

- In Vivo Model for Alzheimer's Disease : In a scopolamine-induced model of Alzheimer's disease, this compound was administered to assess its ability to reduce oxidative stress and Aβ deposition. Results indicated that while the compound reduced malondialdehyde (MDA) levels significantly, it did not outperform the standard drug galantamine in terms of efficacy .

- Comparative Analysis : A comparative study involving various derivatives of pyridine-based compounds highlighted that those with similar structural features exhibited varying degrees of anti-inflammatory and neuroprotective activities, establishing a structure-activity relationship that could guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.